Mycarose, beta-D-pyranose-
Description
Contextualizing Mycarose (B1676882), beta-D-pyranose- as a Dideoxy-3-C-methyl-hexopyranose
The molecular formula for Mycarose is C7H14O4, and it has a molecular weight of 162.18 g/mol . ontosight.ainih.gov
Significance of Mycarose, beta-D-pyranose- as a Glycosidic Component in Complex Natural Products
The true significance of mycarose in scientific research lies in its role as a glycosidic component of complex natural products. ontosight.ainih.gov In these larger molecules, mycarose is attached to a non-sugar scaffold, known as an aglycone, via a glycosidic bond. rsc.org This attachment is crucial for the biological activity of many of these compounds. ontosight.ai
Mycarose is a well-known constituent of several clinically important macrolide antibiotics. ontosight.aiacs.org These antibiotics function by inhibiting protein synthesis in bacteria. ontosight.ai The presence and specific linkage of the mycarose moiety can be critical for the antibiotic's ability to bind to its ribosomal target. nih.gov
Research has shown that mycarose is a key component in antibiotics such as:
Tylosin (B1662201): A macrolide antibiotic where mycarose is one of three sugar components attached to the macrolactone ring. ontosight.ai
Erythromycin (B1671065) C: A member of the erythromycin family of antibiotics, which contains mycarose. nih.govdrugfuture.com
Carbomycin (Magnamycin): This antibiotic features a mycarose derivative. ontosight.ainih.gov
Spiramycin (B21755): Contains three sugars, one of which is mycarose. nih.gov
Deltamycins: A group of macrolide antibiotics where some members possess an acylated mycarose moiety. nih.gov
Beyond macrolides, mycarose and its derivatives are also found in other classes of natural products, including some angucyclines. nih.govuni-saarland.de The biosynthesis of mycarose within these organisms is a complex enzymatic process, starting from precursors like glucose-1-phosphate. acs.org The study of these biosynthetic pathways is an active area of research, with the goal of understanding how these complex molecules are assembled and potentially harnessing these processes for the creation of new therapeutic agents. nih.govacs.org
Below is a table summarizing some of the key natural products that contain Mycarose.
| Natural Product | Class | Producing Organism (Example) |
| Tylosin | Macrolide Antibiotic | Streptomyces fradiae |
| Erythromycin C | Macrolide Antibiotic | Saccharopolyspora erythraea |
| Carbomycin (Magnamycin) | Macrolide Antibiotic | Streptomyces halstedii |
| Spiramycin | Macrolide Antibiotic | Streptomyces ambofaciens |
| Deltamycins | Macrolide Antibiotic | Streptomyces halstedii subsp. deltae |
| Turimycin | Macrolide Antibiotic | Streptomyces hygroscopicus |
| Simocyclinone | Angucycline/Polyketide | Streptomyces antibioticus |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1932346-66-1 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m1/s1 |
InChI Key |
YQLFLCVNXSPEKQ-GBNDHIKLSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C[C@@H](O1)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Origin of Product |
United States |
Occurrence and Biological Relevance of Mycarose, Beta D Pyranose in Natural Systems
Microbial Production of Mycarose (B1676882), beta-D-pyranose- Containing Compounds
The biosynthesis of Mycarose, beta-D-pyranose- is predominantly observed in specific genera of bacteria, particularly within the actinomycetes. These microorganisms are renowned for their ability to produce a vast array of secondary metabolites with diverse chemical structures and biological activities.
Streptomyces Species as Progenitors of Mycarose, beta-D-pyranose- Biosynthesis
Streptomyces is a genus of Gram-positive bacteria that are prolific producers of antibiotics and other bioactive compounds. Several species within this genus are known to synthesize Mycarose, beta-D-pyranose- as a component of their secondary metabolites. The genetic pathways for the biosynthesis of this deoxysugar have been identified and characterized in various Streptomyces species. For instance, the tyl gene cluster in Streptomyces fradiae, the producer of tylosin (B1662201), contains the necessary genes for Mycarose biosynthesis nih.govmicrobiologyresearch.org. Similarly, the gene cluster responsible for mithramycin production in Streptomyces argillaceus includes genes for the synthesis of D-mycarose nih.gov. The enzymes encoded by these gene clusters catalyze a series of reactions to convert a precursor, typically a nucleotide-diphosphate-glucose, into TDP-L-mycarose, the activated form of the sugar that can be transferred to an aglycone molecule nih.gov.
Mycarose, beta-D-pyranose- as a Constituent of Macrolide Antibiotics (e.g., Magnamycin, Spiramycin (B21755), Tylosin)
Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxysugar residues are attached wikipedia.org. The sugar moieties, including Mycarose, beta-D-pyranose-, play a critical role in the antibiotic's mechanism of action, which typically involves the inhibition of bacterial protein synthesis by binding to the ribosomal RNA nih.govnih.gov.
Magnamycin , also known as carbomycin, is a macrolide antibiotic that contains L-mycarose.
Spiramycin , produced by Streptomyces ambofaciens, is a 16-membered macrolide antibiotic that incorporates three deoxyhexose sugars: mycaminose, forosamine, and mycarose asm.org. The mycarose unit is attached to the mycaminose sugar, and its presence is essential for the antibacterial activity of spiramycin asm.org.
Tylosin , another important macrolide antibiotic produced by Streptomyces fradiae, also contains L-mycarose nih.gov. The biosynthetic pathway of tylosin has been extensively studied, revealing a stepwise addition of the sugar moieties, with mycarose being a key component for its biological function nih.gov.
| Macrolide Antibiotic | Producing Organism | Mycarose, beta-D-pyranose- Role |
|---|---|---|
| Magnamycin (Carbomycin) | Streptomyces halstedii | Structural component essential for activity |
| Spiramycin | Streptomyces ambofaciens | Attached to mycaminose; crucial for antibacterial function asm.org |
| Tylosin | Streptomyces fradiae | Key deoxysugar for biological activity nih.govnih.gov |
Roles of Mycarose, beta-D-pyranose- in Other Biological Matrices (e.g., Plant Glycosides, Lipopolysaccharides)
While Mycarose, beta-D-pyranose- is a well-established component of microbial secondary metabolites, its occurrence in other biological matrices is not widely reported.
Plant Glycosides: Extensive research on the chemical composition of plant glycosides has revealed a wide variety of sugar moieties. However, Mycarose, beta-D-pyranose- is not a commonly identified sugar in these compounds. Plant glycosides typically contain more common sugars such as glucose, galactose, rhamnose, and xylose.
Lipopolysaccharides (LPS): Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria and consist of a lipid A portion, a core oligosaccharide, and an O-antigen polysaccharide nih.gov. The sugar composition of LPS is highly variable among different bacterial species and strains. While a diverse range of unusual sugars can be found in the O-antigen of LPS, Mycarose, beta-D-pyranose- is not typically listed as a constituent of bacterial lipopolysaccharides.
Biosynthetic Pathways and Enzymatic Catalysis of Mycarose, Beta D Pyranose
General Principles of Deoxysugar Biosynthesis Relevant to Mycarose (B1676882), beta-D-pyranose-
The formation of deoxysugars, which are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, is a common feature in the biosynthesis of microbial secondary metabolites. washington.edunih.govwikipedia.org These sugars are synthesized while attached to a nucleotide diphosphate, typically dTDP, and the process involves a series of enzymatic reactions including oxidation, dehydration, and reduction. washington.edu
The biosynthetic pathway for TDP-L-mycarose initiates with readily available primary metabolites. The journey begins with the conversion of glucose-1-phosphate to the activated sugar nucleotide TDP-D-glucose. nih.gov This activation step is critical as it prepares the glucose moiety for the subsequent enzymatic modifications.
The synthesis of TDP-D-glucose is achieved through the thymidylylation of glucose-1-phosphate, a reaction catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (also known as TDP-D-glucose synthase). nih.govoup.com In the mycarose pathway of S. fradiae, this enzyme is designated as TylA1. nih.gov This reaction utilizes thymidine (B127349) 5'-triphosphate (TTP) as the donor of the thymidinemonophosphate (TMP) moiety. nih.govacs.org Due to the high cost of TDP-D-glucose, one-pot enzymatic syntheses have been developed that generate this precursor from more affordable starting materials like thymidine and glucose-1-phosphate, employing a series of kinases to produce the necessary TTP in situ. nih.govnih.gov
Table 1: Enzymes in the Initial Activation of Glucose
| Enzyme | Gene | Function | Starting Substrate | Product |
|---|
Following the activation of glucose, the first committed step in many deoxysugar biosynthetic pathways is the formation of TDP-4-keto-6-deoxy-D-glucose. washington.eduoup.com This intermediate is central to the biosynthesis of a wide array of deoxysugars, including L-rhamnose and L-mycarose. oup.comresearchgate.net
The conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose is catalyzed by TDP-D-glucose 4,6-dehydratase. oup.comproteopedia.org In the tylosin (B1662201) gene cluster, this enzyme is encoded by the tylA2 gene. nih.govacs.org The reaction mechanism is a three-step process involving the NAD+-dependent oxidation of the C-4 hydroxyl group, followed by the elimination of a water molecule from C-5 and C-6, and finally, the reduction of the resulting C-4 keto-5,6-ene intermediate by the enzyme-bound NADH. proteopedia.orguniprot.org This effectively removes the hydroxyl group at the C-6 position, creating the first "deoxy" position characteristic of this class of sugars. washington.edu
Specific Enzymatic Steps and Catalytic Mechanisms in TDP-L-Mycarose Biosynthesis
From the common intermediate TDP-4-keto-6-deoxy-D-glucose, the pathway to TDP-L-mycarose involves a series of unique enzymatic steps that introduce the specific chemical features of mycarose: the C-2 deoxygenation and the C-3 methyl branch. nih.govacs.org
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as TDP-L-mycarose, to acceptor molecules, which are often complex aglycones like polyketides. nih.govsciepublish.com In the context of antibiotic biosynthesis, the sugar components are frequently essential for biological activity. washington.edu The glycosyltransferases responsible for attaching mycarose to the macrolide aglycone are encoded within the tylosin biosynthetic gene cluster. acs.org
These enzymes exhibit a high degree of regio- and stereo-specificity, ensuring the correct attachment of the sugar. nih.gov However, some glycosyltransferases associated with polyketide pathways have shown relaxed substrate specificity, meaning they can transfer different deoxysugars to the aglycone. acs.orgnih.gov This promiscuity is a key focus of combinatorial biosynthesis, where genes from different pathways are combined to produce novel glycosylated compounds. washington.eduacs.org The availability of TDP-L-mycarose is a prerequisite for these glycosyltransferases to function and produce the final glycosylated antibiotic. acs.org
A critical step in the mycarose pathway is the removal of the C-2 hydroxyl group. This is initiated by an enzyme that catalyzes a 2,3-dehydration reaction. In the biosynthesis of TDP-L-mycarose, the enzyme TylX3, a 2-dehydrase, acts on the TDP-4-keto-6-deoxy-D-glucose intermediate. nih.govacs.org This enzyme belongs to the class of hydro-lyases and is systematically named dTDP-4-dehydro-6-deoxy-α-D-glucopyranose hydro-lyase. microbialtec.com
TylX3 catalyzes the dehydration at the C-2 and C-3 positions, leading to the formation of an unstable TDP-2,6-dideoxy-D-glycero-hex-2-enos-4-ulose intermediate. nih.govmicrobialtec.com This reaction is a key step that sets the stage for both the C-2 deoxygenation and the subsequent C-3 methylation. nih.govacs.org This enzyme is found in various antibiotic production pathways, highlighting its importance in generating 2-deoxysugar building blocks. ebi.ac.uk
The defining feature of mycarose is the methyl branch at the C-3 position. acs.org This methyl group is installed by a C-methyltransferase. In the TDP-L-mycarose pathway, this reaction is catalyzed by the enzyme TylC3, which utilizes S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor. nih.gov
TylC3 acts on the product of the 2,3-dehydratase reaction. acs.orgacs.org The methylation proceeds with an inversion of configuration at the C-3 position and does not require any additional cofactors beyond SAM. nih.gov Research has shown that the enzyme TylC3 exhibits very stringent substrate specificity. acs.org It will only methylate the correct TDP-sugar intermediate in the pathway. This high fidelity is crucial because other enzymes later in the pathway show more relaxed substrate specificity. nih.govjst.go.jp Therefore, the absolute specificity of the methyltransferase TylC3 effectively governs the outcome of the entire pathway, ensuring that TDP-L-mycarose is the sole product. acs.orgnih.govjst.go.jp
Table 2: Key Enzymes in the Specific Pathway to TDP-L-Mycarose
| Enzyme | Gene | EC Number | Function |
|---|---|---|---|
| TDP-D-Glucose 4,6-dehydratase | TylA2 | 4.2.1.46 | Catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. nih.govuniprot.org |
| dTDP-4-dehydro-6-deoxy-alpha-D-glucopyranose 2,3-dehydratase | TylX3 | 4.2.1.159 | Catalyzes the C-2,3 dehydration of the TDP-4-keto-6-deoxy-D-glucose intermediate. nih.govmicrobialtec.com |
| C-methyltransferase | TylC3 | N/A | Catalyzes the SAM-dependent C-3 methylation of the sugar intermediate. nih.gov |
| 3-reductase | TylC1 | N/A | Reduces the keto group at C-3. nih.govacs.org |
| 5-epimerase | TylK | N/A | Catalyzes the epimerization at C-5. acs.orgnih.gov |
Epimerization and Reductase Activities in the Mycarose, beta-D-pyranose Pathway
The later stages of TDP-L-mycarose biosynthesis are characterized by crucial epimerization and reductase activities that define the stereochemistry of the final sugar molecule. In the well-studied mycarose biosynthetic pathway of Streptomyces fradiae, the producer of tylosin, two key enzymes, TylK and TylC2, are responsible for these transformations.
Molecular Genetics and Pathway Engineering for Mycarose, beta-D-pyranose Production
Advances in molecular biology have enabled the identification, cloning, and manipulation of the gene clusters responsible for mycarose biosynthesis. This has paved the way for metabolic and pathway engineering strategies aimed at enhancing the production of mycarose and its derivatives.
Identification and Cloning of Mycarose, beta-D-pyranose Biosynthetic Gene Clusters (e.g., from Streptomyces fradiae, Aeromicrobium erythreum)
The genes encoding the enzymes for mycarose biosynthesis are typically clustered together on the chromosome of the producing organism. In Streptomyces fradiae, the mycarose biosynthetic genes are part of the larger tylosin biosynthetic gene cluster. nih.gov Sequencing of the tylCK region of the S. fradiae genome revealed a set of tylC genes responsible for mycarose formation. nih.govmicrobiologyresearch.org
Similarly, in the erythromycin-producing bacterium Aeromicrobium erythreum, the genes for L-mycarose biosynthesis are located within the erythromycin (B1671065) (ery) biosynthetic gene cluster. mdpi.com Homologues to the mycarose biosynthetic genes from other organisms have been identified within this cluster. For instance, based on sequence similarity, the eryBVII gene is predicted to encode the C-5 epimerase, and the eryBIV gene is thought to encode the C-4 reductase.
| Gene Cluster | Organism | Key Genes Involved in Epimerization and Reduction | Putative Function |
| tyl | Streptomyces fradiae | tylK | C-5 Epimerase |
| tylC2 | C-4 Ketoreductase | ||
| ery | Aeromicrobium erythreum | eryBVII | C-5 Epimerase (putative) |
| eryBIV | C-4 Ketoreductase (putative) |
Metabolic Engineering Strategies for Enhanced Mycarose, beta-D-pyranose Precursor Supply
A significant bottleneck in the production of mycarose and glycosylated natural products is the limited availability of the precursor, TDP-D-glucose. Metabolic engineering strategies in heterologous hosts like Escherichia coli have been employed to address this limitation. nih.govnih.gov
One successful approach involves the disruption of competing pathways that drain the pool of key intermediates. For example, knocking out genes involved in the biosynthesis of other TDP-sugars, such as TDP-L-rhamnose, can redirect the metabolic flux towards the desired mycarose pathway. nih.gov Specifically, the deletion of genes encoding enzymes that consume TDP-4-keto-6-deoxy-D-glucose, a common intermediate, has been shown to significantly increase the production of heterologous deoxysugars. nih.gov
Furthermore, enhancing the supply of the initial precursor, glucose-1-phosphate (G1P), is another critical strategy. This can be achieved by deleting genes that encode for enzymes that divert G1P into other metabolic pathways, thereby increasing its availability for TDP-D-glucose synthesis. nih.gov
| Strategy | Target Gene(s) | Organism | Outcome |
| Block competing TDP-sugar pathways | rmlC (TDP-L-rhamnose biosynthesis) | Escherichia coli | Increased TDP-L-mycarose precursor pool |
| Enhance Glucose-1-Phosphate supply | pgi, zwf (glycolysis and pentose (B10789219) phosphate (B84403) pathway) | Escherichia coli | Increased G1P availability for TDP-D-glucose synthesis |
Heterologous Expression Systems for Mycarose, beta-D-pyranose Biosynthesis
The transfer and expression of the entire mycarose biosynthetic gene cluster into a more genetically tractable and faster-growing host, such as Escherichia coli, offers a promising platform for the production of mycarose and its derivatives. nih.govnih.gov The successful heterologous expression of the mycarose pathway from Saccharopolyspora erythraea (which is similar to that of A. erythreum) has been demonstrated in E. coli. nih.gov
This involves cloning the necessary biosynthetic genes into suitable expression vectors, which are then introduced into an engineered E. coli strain. mdpi.com To achieve efficient production, the host strain is often metabolically engineered to enhance the supply of necessary precursors, as described in the previous section. The co-expression of the mycarose biosynthetic genes with a target aglycone and a suitable glycosyltransferase can lead to the de novo synthesis of novel glycosylated compounds in the heterologous host. nih.gov
Chemical Synthesis and Derivatization Strategies for Mycarose, Beta D Pyranose
Methodologies for the Total and Stereoselective Synthesis of Mycarose (B1676882), beta-D-pyranose-
The total synthesis of mycarose has been a subject of considerable interest, with several strategies developed to control the stereochemistry of its multiple chiral centers. Early synthetic efforts focused on racemic and stereoisomeric forms, with later work achieving the synthesis of the specific D- and L-isomers. drugfuture.com
One notable approach to D-mycarose involved a multi-step synthesis starting from a readily available sugar precursor. drugfuture.com Key transformations in these syntheses often include stereoselective reductions, Grignard reactions to introduce the C3-methyl group, and careful manipulation of protecting groups to achieve the desired stereochemical outcome.
A significant challenge in mycarose synthesis is the establishment of the correct stereochemistry at the C3 tertiary alcohol and the adjacent C4 and C5 stereocenters. Modern synthetic methods employ asymmetric reactions and chiral pool starting materials to achieve high levels of stereocontrol. For instance, substrate-controlled diastereoselective reactions are often utilized, where the existing stereocenters on the pyranose ring direct the stereochemical outcome of subsequent transformations.
Approaches for the Synthesis of Mycarose, beta-D-pyranose- Analogues and Deoxysugar Building Blocks
The synthesis of mycarose analogues and related deoxysugar building blocks is crucial for structure-activity relationship studies and the development of new therapeutic agents. These efforts often involve the modification of existing synthetic routes to mycarose or the development of novel pathways to access a variety of structurally diverse deoxysugars.
An automated continuous flow system has been described for the production of protected 2,6-dideoxy and 3-amino-2,3,6-trideoxy sugar donors from commercially available materials. nih.gov This methodology allows for the rapid and efficient synthesis of a library of deoxysugar building blocks with orthogonal protecting groups, which are valuable intermediates for the synthesis of mycarose analogues and other complex carbohydrates. nih.gov
The synthesis of these building blocks often involves key steps such as:
Deoxygenation reactions: Typically at the C2 and C6 positions.
Introduction of functional groups: Such as amino groups at various positions.
Manipulation of protecting groups: To allow for regioselective modifications.
These strategies provide access to a range of deoxysugar building blocks that can be used to explore the chemical space around mycarose and develop novel glycoconjugates with potentially enhanced biological activities.
Glycosylation Reactions Involving Mycarose, beta-D-pyranose- Derivatives
The formation of the glycosidic bond is a critical step in the synthesis of mycarose-containing natural products and glycoconjugates. Glycosylation reactions with 2-deoxysugars like mycarose are particularly challenging due to the absence of a participating group at the C2 position, which often leads to poor stereocontrol. rsc.orgnih.gov
Direct Glycosylation Methods for 2-Deoxyglycoside Formation
Direct glycosylation methods involve the reaction of an activated mycarose donor with a glycosyl acceptor. nih.gov Various activating reagents and conditions have been developed to promote this coupling. The direct synthesis of 2-deoxy-β-glycosides can be achieved through anomeric O-alkylation with triflates as secondary electrophiles. rsc.org This method often requires a free hydroxyl group at the C3 position of the deoxysugar lactol. rsc.org
The choice of glycosyl donor is critical. Common donors include glycosyl halides, thioglycosides, and trichloroacetimidates. wikipedia.org Activation of these donors is typically achieved using Lewis acids. nih.gov
Stereoselective Chemical O-Glycosylation Protocols and Their Control
Achieving high stereoselectivity in the O-glycosylation of mycarose derivatives is a significant hurdle. The lack of a C2-participating group means that the stereochemical outcome is often governed by a complex interplay of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. nih.govfrontiersin.org
Several strategies have been developed to control the stereoselectivity:
Use of specific promoters: Certain promoters can favor the formation of either the α- or β-glycoside.
Solvent effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
Temperature control: Low temperatures can enhance the selectivity of some glycosylation reactions.
Recent advances have focused on the development of catalytic and stereodirecting methods to overcome the challenges associated with 2-deoxyglycosylation. nih.gov
Influence of Protecting Group Patterns on Glycosylation Selectivity and Regioselectivity
Protecting groups play a crucial role in modulating the reactivity and selectivity of glycosylation reactions. researchgate.netnih.gov In the context of mycarose, the choice of protecting groups on both the donor and acceptor can significantly impact the stereochemical and regiochemical outcome of the glycosylation.
Electron-withdrawing protecting groups, such as acyl groups, are known to "disarm" the glycosyl donor, making it less reactive. wikipedia.org Conversely, electron-donating groups, like benzyl ethers, "arm" the donor, increasing its reactivity. wikipedia.org This "armed-disarmed" strategy can be exploited to achieve regioselective glycosylations in the synthesis of oligosaccharides.
The steric bulk of protecting groups can also influence the facial selectivity of the glycosylation reaction, directing the approach of the glycosyl acceptor to one face of the oxocarbenium ion intermediate. nih.gov Careful selection of the protecting group pattern is therefore essential for achieving high yields and selectivities in the synthesis of mycarose-containing glycoconjugates.
Chemoenzymatic Synthesis of Mycarose, beta-D-pyranose- Containing Conjugates
Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations to provide efficient routes to complex glycoconjugates. nih.govcolby.edunih.gov In the context of mycarose, chemoenzymatic strategies have been particularly valuable for the synthesis of nucleotide-activated mycarose and its subsequent transfer to aglycones.
A significant achievement in this area is the development of a two-stage, one-pot enzymatic synthesis of thymidine (B127349) diphosphate (TDP)-L-mycarose from thymidine and glucose-1-phosphate. nih.gov This process utilizes a combination of enzymes from different microbial sources to construct the complex deoxysugar nucleotide. nih.gov The in situ generation of the unstable TDP-L-mycarose circumvents the challenges associated with its chemical synthesis and isolation. nih.gov
Structural Analysis Methodologies for Mycarose, Beta D Pyranose and Its Glycoconjugates
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy offers powerful, non-destructive tools for analyzing the intricate structures of mycarose (B1676882) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are cornerstones of structural determination.
NMR spectroscopy is a pivotal technique for defining the stereochemistry and connectivity of mycarose within a larger molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, ROESY/NOESY) NMR experiments provide comprehensive data on the sugar's structure.
The anomeric configuration (α or β) of the glycosidic bond is determined primarily through the coupling constant between the anomeric proton (H-1) and the proton at C-2 (³JH1,H2). A small coupling constant is often indicative of a specific anomeric configuration. For instance, in a nystatin (B1677061) analogue containing mycarose, a weak coupling of 4 Hz between the H-1" and H-2" protons suggested an α-configuration for the glycosidic bond. asm.org
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as ROESY, are crucial for identifying spatial proximities between the mycarose unit and the aglycone. Observed correlations between mycarose protons (e.g., 1"-CH) and protons on the aglycone (e.g., 35-H, 34-CH₃) definitively establish the site of glycosylation. asm.org These experiments confirm the covalent linkage and provide insight into the conformation of the molecule around the glycosidic bond. asm.orgacs.org
| NMR Parameter | Observation | Structural Interpretation | Reference |
|---|---|---|---|
| ³JH1,H2 Coupling Constant | A small coupling constant (e.g., ~3.3-4 Hz) is observed for the anomeric proton. | Suggests a 1,2-cis relationship, often indicating an α-glycosidic linkage for L-mycarose. | asm.orgacs.org |
| ¹³C Chemical Shift (Anomeric Carbon) | The chemical shift of the anomeric carbon (C-1) appears in a characteristic region (e.g., ~99 ppm). | Helps confirm the presence of the glycosidic bond and provides information about the anomeric configuration. | acs.org |
| NOE/ROE Correlations | Correlations are observed between mycarose protons (e.g., 1"-CH, 5"-H) and specific protons on the aglycone. | Confirms the point of attachment of the mycarose sugar to the aglycone. | asm.org |
Mass spectrometry is indispensable for determining the molecular weight of mycarose-containing glycoconjugates and mapping their connectivity through fragmentation analysis. bookey.app Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize these large molecules. iaea.org
Tandem MS (MS/MS or MSⁿ) experiments are particularly informative. In these experiments, the parent ion of the glycoconjugate is selected and fragmented through collision-induced dissociation (CID). The predictable cleavage of the glycosidic bond is a key diagnostic feature. nih.gov This fragmentation results in:
Neutral Loss: A common observation is the neutral loss of the mycarose residue from the protonated molecule [M+H]⁺, leading to an ion corresponding to the aglycone.
Sugar Fragments (B- and C-ions): The fragmentation can also produce ions consisting of the mycarose moiety itself (B-ions) or the mycarose moiety with an additional fragment from the aglycone (C-ions). The mass of these fragments (e.g., m/z 145 for a mycarose B-ion) is a direct indicator of the sugar's identity. nih.govescholarship.org
Aglycone Fragments (Y- and Z-ions): Conversely, fragments containing the aglycone with parts of the sugar residue attached (Z-ions) or just the aglycone after sugar loss (Y-ions) are also observed. nih.gov
Analysis of these fragmentation patterns allows for the unambiguous identification of mycarose as a component of the molecule and confirms its status as a terminal sugar residue when it is readily lost. iaea.orgnih.gov
| Fragment Type | Description | Typical m/z Value | Reference |
|---|---|---|---|
| [M+H - mycarose]⁺ | Parent ion after neutral loss of the mycarose moiety. | [M+H - 144]⁺ | iaea.org |
| B-ion | Fragment consisting of the mycarose sugar. | ~145 | nih.govescholarship.org |
| Y-ion | Fragment consisting of the aglycone after cleavage of the glycosidic bond. | Varies with aglycone | nih.gov |
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of mycarose and its glycoconjugates, IR spectra are characterized by absorptions corresponding to hydroxyl groups and the C-O bonds of the sugar ring and glycosidic linkage.
The IR spectra of macrolide antibiotics containing mycarose, such as spiramycin (B21755) and tylosin (B1662201), show characteristic features. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups on the sugar and the aglycone. The region between 1200 and 900 cm⁻¹ is typically complex but contains crucial information, showing strong C-O stretching vibrations from the pyranose ring and the C-O-C glycosidic linkage. acs.orgnih.gov While IR spectroscopy does not provide the detailed connectivity information available from NMR or MS, it serves as a rapid method to confirm the presence of characteristic carbohydrate moieties. researchgate.netscirp.org
Chemical Degradation and Modification Approaches
Alongside spectroscopic methods, chemical techniques that involve the controlled degradation or modification of the glycoconjugate are fundamental to structural analysis.
Methylation analysis is a classic and robust method for determining the positions of glycosidic linkages in oligosaccharides and polysaccharides. bookey.appepdf.pub The process involves a series of chemical reactions:
Permethylation: All free hydroxyl groups in the glycoconjugate are converted to methyl ethers using a reagent like methyl iodide in the presence of a strong base.
Hydrolysis: The permethylated compound is then subjected to acid hydrolysis, which cleaves all glycosidic linkages, releasing the individual methylated monosaccharides.
Reduction and Acetylation: The resulting monosaccharides are reduced to their corresponding alditols, followed by acetylation of the newly formed hydroxyl groups (which were originally involved in linkages).
The final products, partially methylated alditol acetates (PMAAs), are volatile and can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern in the mass spectrum of each PMAA reveals the positions of the methyl and acetyl groups, thereby identifying which hydroxyls were originally free and which were involved in glycosidic linkages or the ring structure. epdf.pub
Periodate (B1199274) oxidation is a chemical method that specifically cleaves the carbon-carbon bond between vicinal diols (hydroxyl groups on adjacent carbons). The consumption of periodate and the products formed (such as formaldehyde (B43269) or formic acid) provide information about the structure of the sugar. This technique was instrumental in the initial structural elucidation of mycarose, helping to establish the relative positions of its hydroxyl groups. acs.orgcdnsciencepub.com
Partial hydrolysis involves using carefully controlled conditions (e.g., dilute acid, specific enzymes) to selectively cleave the most labile glycosidic bonds in a glycoconjugate. annualreviews.org In macrolide antibiotics, the bond linking a deoxysugar like mycarose is often susceptible to acid-catalyzed hydrolysis. researchgate.net This technique allows for the isolation of the mycarose monosaccharide or smaller oligosaccharide fragments from the parent molecule. siabcloud.comethernet.edu.et These isolated fragments can then be analyzed independently to confirm their structure without interference from the aglycone.
Derivatization Strategies (e.g., Silylation) for Volatility Enhancement in Chromatographic Analysis
Carbohydrates like mycarose are characterized by high polarity and low volatility, rendering them unsuitable for direct analysis by gas chromatography (GC). ajrsp.com Derivatization is a crucial prerequisite to enhance their volatility. ajrsp.com This process involves chemically modifying the molecule to replace polar functional groups with less polar ones, thereby increasing its vapor pressure and thermal stability. dphen1.comsci-hub.se
Silylation is a widely adopted and effective derivatization technique for carbohydrates. phenomenex.com This method involves the replacement of active hydrogens in the hydroxyl groups of the sugar with a trimethylsilyl (B98337) (TMS) group. weber.hu The resulting TMS derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis. phenomenex.com
Several silylating reagents are available, each with distinct reactivity and suitability for different applications. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), and N-trimethylsilylimidazole (TMSI). phenomenex.comnih.gov The choice of reagent and reaction conditions, such as solvent, temperature, and time, is critical for achieving complete derivatization and avoiding the formation of by-products. nih.govnih.gov For instance, a mixture of dichloromethane (B109758) and methanol (B129727) can be used for extraction, followed by silylation with BSTFA for GC-MS analysis. nih.gov
The derivatization process for mycarose would involve reacting the isolated monosaccharide with a silylating agent. The general steps are:
Sample Preparation: The sample containing mycarose is thoroughly dried to remove any traces of water, which can react with the silylating reagent and reduce its efficiency.
Reaction: The dried sample is dissolved in an aprotic solvent, such as pyridine (B92270) or dimethylformamide, and the silylating reagent is added. weber.hu The mixture is then heated to facilitate the reaction.
Analysis: After the reaction is complete, the resulting TMS-mycarose derivative can be directly injected into the GC or GC-MS system for analysis.
Table 1: Common Silylating Reagents for Carbohydrate Analysis
| Reagent | Abbreviation | Key Characteristics | Typical Reaction Conditions |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, often used with a catalyst (e.g., 1% TMCS). nih.gov | Heated in a sealed vial with a solvent like pyridine. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Produces neutral and volatile by-products, beneficial for GC-MS. phenomenex.com | Similar to BSTFA, often used for its clean reaction profile. |
| N-trimethylsilylimidazole | TMSI | Particularly effective for derivatizing hydroxyl groups. phenomenex.com | Can be used under mild conditions. nih.gov |
| Hexamethyldisilazane | HMDS | Often used in combination with TMCS in a solvent like pyridine. | Requires heating for complete reaction. |
Chromatographic Separations for Mycarose, beta-D-pyranose- Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of mycarose from complex mixtures, such as hydrolysates of macrolide antibiotics. The choice of chromatographic method depends on the specific analytical goal, whether it is the analysis of the monosaccharide itself or its larger glycoconjugates.
Gas Chromatography (GC): As previously discussed, GC is a powerful technique for the analysis of volatile compounds. researchgate.net Following derivatization (e.g., silylation), mycarose can be effectively separated and quantified using GC. icm.edu.pl The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The high resolution of GC allows for the separation of complex mixtures of monosaccharides. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of underivatized carbohydrates, although derivatization can be employed to enhance detection. researchgate.netnih.gov Various HPLC modes can be used for sugar analysis:
Normal-Phase Chromatography: Utilizes a polar stationary phase and a non-polar mobile phase.
Reversed-Phase Chromatography: Employs a non-polar stationary phase and a polar mobile phase. Derivatization with a hydrophobic tag can improve retention in this mode. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is particularly well-suited for separating highly polar compounds like sugars. helixchrom.com
Ion-Exchange Chromatography: Can be used for charged sugars or after derivatization to introduce an ionic group.
For the analysis of mycarose and its oligosaccharides, HPLC offers the advantage of analyzing the native forms of these molecules without the need for derivatization, which can sometimes introduce artifacts. nih.gov
To obtain comprehensive structural information, chromatographic techniques are often coupled with mass spectrometry (MS), a powerful analytical method that measures the mass-to-charge ratio of ions.
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS is a cornerstone for the analysis of derivatized monosaccharides. nih.gov As the silylated mycarose elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum provides two crucial pieces of information: the molecular weight of the derivative and a unique fragmentation pattern. nih.gov This fragmentation pattern serves as a "fingerprint" that can be used to confirm the identity of the sugar by comparison with spectral libraries or known standards. utm.mx GC-MS is instrumental in determining the monosaccharide composition of complex glycoconjugates after hydrolysis and derivatization. nih.govsemanticscholar.org
Table 2: Comparison of Chromatographic Techniques for Mycarose Analysis
| Technique | Principle | Requirement for Derivatization | Information Obtained | Primary Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Yes (e.g., silylation) | Retention time for identification and peak area for quantification. | Monosaccharide compositional analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | No, but can be used to enhance detection. researchgate.netnih.gov | Retention time for identification and peak area for quantification. | Analysis of native monosaccharides and oligosaccharides. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separation followed by mass analysis. | Yes (e.g., silylation) | Retention time, molecular weight, and fragmentation pattern for structural confirmation. nih.gov | Definitive identification and structural elucidation of monosaccharides. |
Stereochemical and Conformational Studies of Mycarose, Beta D Pyranose
Analysis of Beta-D-Pyranose Ring Conformations and Stability
The six-membered pyranose ring of monosaccharides is not planar and typically adopts puckered conformations to minimize steric strain and torsional strain. The most stable of these are the chair conformations, with boat and skew-boat forms representing higher-energy transition states. For Mycarose (B1676882), beta-D-pyranose- (systematic name: 2,6-dideoxy-3-C-methyl-beta-D-ribo-hexopyranose), the pyranose ring is expected to exist predominantly in a chair conformation.
There are two primary chair conformations for a pyranose ring: the ¹C₄ and ⁴C₁ forms. The relative stability of these conformations is dictated by the spatial arrangement of the ring substituents, which can occupy either axial or equatorial positions. Generally, the conformation that places the largest or most numerous substituents in the more spacious equatorial positions is favored, as this minimizes destabilizing 1,3-diaxial interactions. teachthemechanism.comchempedia.infoyoutube.comtransformationtutoring.com
In the case of beta-D-pyranose sugars, the beta anomer is often more stable if it allows a greater number of bulky substituents to occupy equatorial positions. For example, in β-D-glucopyranose, all non-hydrogen substituents can reside in equatorial positions in the ⁴C₁ chair conformation, rendering it highly stable. youtube.com For Mycarose, beta-D-pyranose-, a detailed analysis of its specific substitution pattern—an equatorial hydroxyl group at C1 (beta anomer), an axial hydroxyl at C4, and an axial methyl group at C3 in the D-ribo configuration—is necessary to predict the most stable chair conformation. A related compound, methyl 3,6-dideoxy-beta-D-ribohexopyranoside, has been shown to adopt the ¹C₄ chair conformation in both crystalline and solution states. nih.gov This suggests that Mycarose, beta-D-pyranose- may also favor the ¹C₄ conformation.
Table 1: General Comparison of Pyranose Ring Conformations
| Conformation | Relative Energy | Key Feature |
|---|---|---|
| Chair | Lowest | Staggered arrangement of all substituents, minimizing torsional strain. |
| Twist-Boat | Intermediate | More flexible than the boat form but higher in energy than the chair. |
| Boat | Highest | Eclipsed bonds on four of its carbons, leading to significant torsional strain and steric hindrance. |
Anomeric Effects and Their Influence on Mycarose, beta-D-pyranose- Reactivity and Conformation
The anomeric effect is a stereoelectronic phenomenon in cyclic saccharides that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial orientation, even when steric factors would predict an equatorial preference. wikipedia.org This effect arises from a stabilizing interaction, often described as hyperconjugation, between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. scripps.edudypvp.edu.in
This stabilization is most effective when the lone pair orbital and the σ* orbital are anti-periplanar (oriented at 180°), a condition met when the substituent is in the axial position. Another explanation involves the minimization of dipole-dipole repulsion; the dipoles of the ring oxygen and the anomeric substituent are more opposed in the axial configuration, leading to a lower energy state. wikipedia.orgdypvp.edu.in
Stereochemical Influences on Spectroscopic Signatures and Fragmentation Pathways
The stereochemistry of Mycarose, beta-D-pyranose- profoundly impacts its spectroscopic characteristics, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In ¹H NMR spectroscopy, the orientation of protons on the pyranose ring determines their chemical shifts and, more significantly, their spin-spin coupling constants (J-values). The magnitude of the coupling constant between two adjacent protons is described by the Karplus equation, which correlates the J-value to the dihedral angle between the protons. Axial-axial couplings typically exhibit large J-values (8–10 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (1–5 Hz). Analysis of these coupling constants allows for the determination of the ring's chair conformation and the relative stereochemistry of its substituents. iosrjournals.org The absence of a proton at C3 and the presence of a methyl group would result in characteristic shifts and the absence of certain couplings, simplifying some regions of the spectrum while introducing new correlations. nih.gov
In mass spectrometry, the stereochemistry of a sugar influences the fragmentation pathways of its molecular ion. wikipedia.org Electron impact (EI) or collision-induced dissociation (CID) can lead to the cleavage of the pyranose ring and the loss of substituents. The stability of the resulting fragment ions often depends on their stereochemistry. libretexts.org For mycarose, characteristic fragmentation pathways would likely involve the loss of water from the hydroxyl groups and cleavage of the C-C bonds within the ring. The presence of the C3-methyl group and the dideoxy nature of the sugar would create a distinct fragmentation pattern compared to standard hexoses, potentially leading to characteristic ions that could be used for its identification. researchgate.netmiamioh.edulibretexts.org
Investigating Isomerization Phenomena (e.g., Pyranose-Furanose Interconversion) in Mycarose, beta-D-pyranose- Systems
In aqueous solution, reducing sugars like mycarose exist in equilibrium between different isomeric forms. This phenomenon, known as mutarotation, involves the interconversion of the alpha and beta anomers. wikipedia.orgbyjus.com This process occurs through a transient open-chain aldehyde form. The hemiacetal group at the anomeric carbon opens to reveal the free aldehyde and a hydroxyl group, allowing for rotation around the C1-C2 bond. Subsequent re-cyclization can form either the alpha or beta pyranose anomer. masterorganicchemistry.comsimply.science
This dynamic equilibrium means that a solution of pure Mycarose, beta-D-pyranose- will eventually reach a stable mixture containing both the alpha and beta anomers, with the ratio determined by their relative thermodynamic stabilities. wikipedia.org The change in the composition of the solution over time can be monitored by observing the change in its specific optical rotation, a technique called polarimetry. wikipedia.orgmasterorganicchemistry.com
Computational Chemistry and Molecular Modeling for Mycarose, beta-D-pyranose- Conformations and Interactions
Computational chemistry and molecular modeling are powerful tools for investigating the conformational landscapes and intermolecular interactions of carbohydrates. Techniques such as molecular mechanics (MM), density functional theory (DFT), and molecular dynamics (MD) simulations can provide detailed insights into the structure, stability, and dynamics of molecules like Mycarose, beta-D-pyranose-. mdpi.comnih.gov
Molecular mechanics force fields, specifically parameterized for carbohydrates (e.g., GLYCAM), can be used to perform conformational searches and identify low-energy structures, such as the most stable chair or boat conformations. nih.gov These methods can calculate the relative energies of different conformers, providing a quantitative basis for understanding conformational preferences.
Molecular dynamics (MD) simulations can model the behavior of a mycarose molecule over time, capturing the dynamic interconversion between different conformations and its interactions with solvent molecules, such as water. nih.govresearchgate.netmdpi.com MD simulations are particularly useful for studying phenomena like mutarotation and for understanding how the sugar interacts with biological targets like enzymes or antibiotic binding sites. nih.gov By simulating the system at an atomic level, researchers can visualize hydrogen-bonding networks and other non-covalent interactions that govern molecular recognition processes. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name | Systematic Name |
|---|---|
| Mycarose, beta-D-pyranose- | 2,6-dideoxy-3-C-methyl-beta-D-ribo-hexopyranose |
| β-D-glucopyranose | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetraol |
Future Research Directions and Applications in Mycarose, Beta D Pyranose
Engineering Microbial Hosts for Novel Mycarose (B1676882), beta-D-pyranose- Based Glycoconjugates
The production of novel glycoconjugates containing β-D-mycarose through the engineering of microbial hosts represents a significant frontier in synthetic biology and drug discovery. The core strategy involves genetically modifying microorganisms to produce new molecules that are not found in nature. Advances in genetic engineering technologies now allow for the manipulation of native producers or the transfer of biosynthetic pathways into more tractable heterologous hosts like Escherichia coli. nih.gov
Future efforts will likely focus on:
Refactoring Biosynthetic Gene Clusters (BGCs): The genes responsible for mycarose biosynthesis and its transfer can be cloned from their native producers, such as Saccharopolyspora erythraea, and "refactored" for optimized expression in a heterologous host. nih.gov This involves codon optimization, promoter engineering, and assembling the genes into new expression plasmids. nih.gov
Host Strain Optimization: Beyond pathway engineering, the host chassis itself can be improved. This includes creating knockout strains that lack competing pathways or endogenous enzymes that might degrade intermediates. nih.gov
Exploiting Enzymatic Promiscuity: Some enzymes in the later steps of the mycarose biosynthetic pathway exhibit relaxed substrate specificity. nih.gov This promiscuity can be exploited by feeding the microbial host with synthetic analogs of the natural substrates, potentially leading to the creation of novel antibiotic derivatives with altered sugar moieties.
The successful engineering of these microbial factories holds the promise of generating libraries of new-to-nature mycarosylated compounds, which can then be screened for improved or novel biological activities.
Elucidating Undiscovered Enzymatic Mechanisms in Mycarose, beta-D-pyranose- Biosynthesis
While the general pathway for TDP-L-mycarose biosynthesis is known, a deeper understanding of the individual enzymatic steps is crucial for both rational engineering and synthetic applications. The pathway involves a series of enzymatic transformations starting from glucose-1-phosphate. Research has focused on characterizing the function of each enzyme in the pathway from organisms like Streptomyces fradiae, the producer of tylosin (B1662201). nih.gov
Key enzymes in the pathway whose mechanisms are of interest include:
TDP-D-glucose synthase and TDP-D-glucose 4,6-dehydratase: These initial enzymes set the stage for deoxysugar formation.
TDP-4-keto-2,6-dideoxy-D-glucose 3-C-methyltransferase (TylC3): This enzyme is critical as it introduces the characteristic C3-methyl group onto the hexose (B10828440) ring. Studies have shown that this methyltransferase exhibits absolute substrate specificity, which is essential for ensuring that L-mycarose is the sole product of the pathway. nih.gov
Epimerases and Ketoreductases (e.g., TylK and TylC2): The later steps of the pathway involve enzymes that perform epimerization at C5 and reduction at C4. Interestingly, these enzymes have been found to be less specific in their substrate recognition. nih.gov
Future research in this area will aim to:
Obtain High-Resolution Crystal Structures: Determining the three-dimensional structures of the biosynthetic enzymes, both alone and in complex with their substrates or inhibitors, can provide invaluable insights into their catalytic mechanisms and substrate specificity.
Probe Substrate Specificity: A thorough investigation into the substrate tolerance of each enzyme can inform efforts to generate novel sugar structures by presenting the enzymes with modified substrates, a process known as glycodiversification. The relaxed specificity of the later enzymes in the pathway makes them particularly attractive targets for this approach. nih.gov
Unraveling these enzymatic intricacies will not only enhance fundamental biochemical knowledge but also provide a more robust toolkit for the chemoenzymatic synthesis and engineered biosynthesis of complex carbohydrates.
Development of Innovative Synthetic Methodologies for Complex Mycarose, beta-D-pyranose- Oligosaccharides
The chemical synthesis of oligosaccharides is inherently challenging due to the need for precise control over stereochemistry at each glycosidic linkage and the requirement for multiple protection and deprotection steps. Developing efficient and innovative methodologies for synthesizing complex oligosaccharides containing β-D-mycarose is a key goal for chemical biologists.
Current research in oligosaccharide synthesis is moving towards more streamlined and automated approaches to improve efficiency and access to complex structures. nih.gov Strategies relevant to mycarose-containing oligosaccharides include:
Solid-Phase Synthesis: Adapted from peptide and oligonucleotide synthesis, this technique involves attaching the growing oligosaccharide to a solid support. This approach greatly simplifies the purification process, as excess reagents and byproducts can be simply washed away. nih.gov
Convergent Block Synthesis: Instead of building the oligosaccharide one monosaccharide at a time, this strategy involves pre-synthesizing smaller oligosaccharide fragments (blocks) which are then joined together. This convergent approach is often faster for assembling larger, more complex structures. nih.gov
Chemoenzymatic Synthesis: This approach combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. For example, a one-pot enzymatic synthesis of TDP-L-mycarose has been developed using a cocktail of six enzymes. researchgate.net This method efficiently produces the activated sugar donor from simple precursors, which can then be used by glycosyltransferases to attach mycarose to an acceptor molecule.
Future progress will depend on the discovery of new protecting groups, activating agents, and stereoselective glycosylation methods tailored to the specific challenges posed by 2,6-deoxysugars like mycarose.
Interdisciplinary Approaches Integrating Chemical Synthesis, Enzymatic Catalysis, and Computational Design in Mycarose, beta-D-pyranose- Research
The complexity of mycarose-containing natural products and their analogs necessitates a multidisciplinary approach, combining the strengths of different scientific fields. The integration of chemical synthesis, enzymatic catalysis, and computational design is emerging as a powerful paradigm for accelerating research and development in this area.
This integrated approach involves a cyclical process:
Computational Design: Molecular modeling and docking simulations can be used to predict how novel mycarose-containing glycoconjugates might interact with their biological targets (e.g., bacterial ribosomes). This can help prioritize which new structures to synthesize. Computational tools can also be used to model enzyme-substrate interactions, aiding in the design of experiments to probe or alter enzyme function.
Chemical and Enzymatic Synthesis: The prioritized target molecules can then be synthesized using the most efficient methods available, whether through purely chemical routes, enzymatic catalysis, or a combination of both (chemoenzymatic synthesis). researchgate.net For example, chemical methods might be used to create a novel aglycone, while an engineered glycosyltransferase enzyme is used to specifically attach mycarose.
Biological Evaluation: The newly synthesized compounds are then tested for their biological activity.
Iterative Refinement: The results from the biological evaluation are fed back into the computational design phase to refine the models and design the next generation of compounds, leading to an iterative cycle of design, synthesis, and testing.
A prime example of this synergy is the development of one-pot enzymatic systems for producing activated sugar donors like TDP-L-mycarose. researchgate.net This biocatalytic module can then be integrated with either chemical synthesis or microbial fermentation systems to produce the final glycoconjugate. This approach leverages the high selectivity of enzymes, avoids many of the challenges of traditional chemical synthesis, and can be guided by computational insights into pathway flux and enzyme mechanism. The continued development of such interdisciplinary strategies will be essential for fully realizing the therapeutic potential of mycarose-based molecules.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing the structural and stereochemical properties of mycarose, β-D-pyranose?
- Methodological Answer : Mycarose’s structure (e.g., hydroxyl group positions, anomeric configuration) can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to resolve stereochemistry. Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns. Comparative analysis with similar sugars (e.g., methylated glucose derivatives) can validate assignments . For glycosidic linkage analysis, methylation followed by gas chromatography-MS (GC-MS) is recommended .
Q. How can researchers validate the biosynthetic pathway of mycarose in bacterial systems?
- Methodological Answer : The pathway involves gene clusters encoding dehydratases (e.g., EryBIV/DnmT) and epimerases. To validate:
- Use knockout mutants to identify essential genes.
- Perform isotopic labeling (e.g., -glucose) to trace carbon flow.
- Analyze intermediates via LC-MS or HPLC.
A simplified gene-enzyme table is provided below:
| Gene | Enzyme Function | Intermediate Product |
|---|---|---|
| eryBVI | 2,3-Dehydratase | TDP-4-keto-6-deoxy-D-glucose |
| eryBIV | 3,5-Epimerase | TDP-mycarose |
| dnmT | Homolog of EryBVI (daunosamine pathway) | TDP-3-keto-sugar |
Advanced Research Questions
Q. How can contradictory data in mycarose biosynthesis studies (e.g., conflicting enzyme roles) be resolved?
- Methodological Answer : Contradictions often arise from species-specific gene clusters or substrate promiscuity. To address this:
- Conduct in vitro enzyme assays with purified proteins and substrates.
- Use comparative genomics to identify conserved catalytic domains.
- Apply CRISPR-Cas9 editing to test gene function in heterologous hosts.
- Cross-reference kinetic data (e.g., , ) from multiple studies to identify outliers .
Q. What experimental strategies are recommended to study the role of mycarose in macrolide antibiotic activity?
- Methodological Answer : Mycarose’s contribution to antibacterial activity (e.g., in tylosin) can be investigated via:
- Structure-activity relationship (SAR) studies : Synthesize analogs lacking mycarose and test MIC (minimum inhibitory concentration) against target bacteria.
- Molecular docking : Map mycarose’s interactions with ribosomal targets (e.g., 23S rRNA U2506) using software like AutoDock.
- Resistance studies : Compare efflux pump activity in bacterial strains exposed to mycarose-containing vs. deficient analogs .
Q. How can researchers design experiments to differentiate mycarose’s role in antibiotic activity from other sugar moieties (e.g., mycinose)?
- Methodological Answer :
- Mutagenesis : Generate bacterial strains with mutations in mycarose-specific biosynthetic genes (e.g., eryBIV) and compare antibiotic susceptibility.
- Fluorescent tagging : Attach probes (e.g., BODIPY) to mycarose vs. mycinose to track localization via fluorescence microscopy.
- Thermal shift assays : Measure ribosomal binding affinity of mycarose-modified vs. unmodified antibiotics .
Data Analysis and Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response data in mycarose-related antibiotic studies?
- Methodological Answer :
- Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs.
- Apply machine learning (e.g., random forest) to identify structural features correlating with activity .
Q. How can researchers ensure reproducibility in mycarose isolation and characterization?
- Methodological Answer :
- Document purification steps (e.g., column chromatography solvents, gradients).
- Share raw NMR/MS data in public repositories (e.g., Zenodo).
- Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments .
Comparative and Evolutionary Studies
Q. What bioinformatics tools are recommended to study the evolutionary conservation of mycarose biosynthetic genes?
- Methodological Answer :
- Use BLASTp to identify homologs in genomic databases (e.g., NCBI, UniProt).
- Construct phylogenetic trees (MEGA, RAxML) to trace gene divergence.
- Perform synteny analysis (e.g., using Artemis) to compare gene cluster organization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
